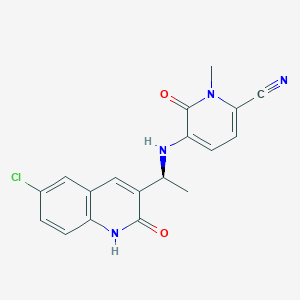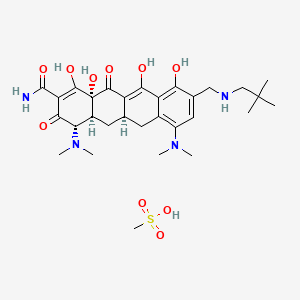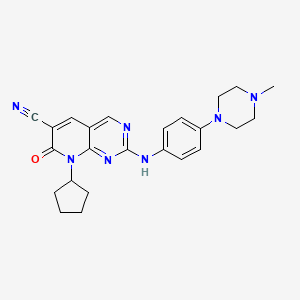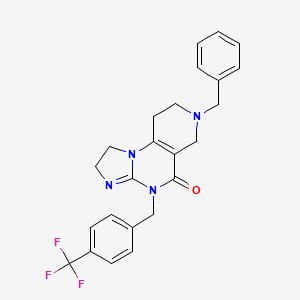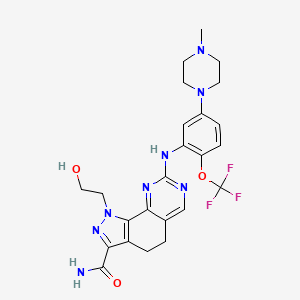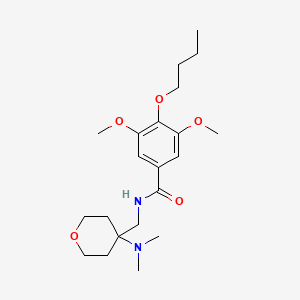
Pacma 31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PACMA 31 es un compuesto de molécula pequeña conocido por su inhibición irreversible de la isomerasa de disulfuro de proteína (PDI). Este compuesto ha demostrado un potencial significativo en la orientación y supresión del crecimiento del tumor ovárico sin causar toxicidad a los tejidos normales . This compound también es reconocido por su capacidad para formar enlaces covalentes con las cisteínas del sitio activo de PDI, lo que lo convierte en una herramienta valiosa en la investigación del cáncer .
Mecanismo De Acción
PACMA 31 ejerce sus efectos inhibiendo irreversiblemente la isomerasa de disulfuro de proteína (PDI). El compuesto forma un enlace covalente con las cisteínas del sitio activo de PDI, lo que lleva a la inhibición de la actividad de PDI . Esta inhibición interrumpe la formación, ruptura y reordenamiento de los enlaces disulfuro, que son esenciales para el plegamiento de proteínas y la viabilidad celular . Al dirigirse a PDI, this compound induce estrés oxidativo y apoptosis en las células cancerosas, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .
Métodos De Preparación
PACMA 31 se sintetiza a través de una serie de reacciones químicas que involucran amidas de metilcarbamilo de ácido propinóico (PACMA). La ruta sintética típicamente involucra la formación de un enlace covalente entre las cisteínas del sitio activo de PDI y el fragmento de propinamida de this compound . Las condiciones de reacción a menudo incluyen el uso de cicloadición azida-alquino catalizada por cobre (CuAAc) para facilitar la formación del compuesto deseado .
Análisis De Reacciones Químicas
PACMA 31 sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar varios derivados oxidados.
Reducción: El compuesto puede reducirse en condiciones específicas para producir formas reducidas.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente involucrando el grupo alquino.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores de cobre, moléculas que contienen azida y agentes reductores. Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados .
Aplicaciones Científicas De Investigación
PACMA 31 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Comparación Con Compuestos Similares
PACMA 31 es único en su inhibición irreversible de PDI y su capacidad para formar enlaces covalentes con las cisteínas del sitio activo de PDI . Compuestos similares incluyen:
Bacitracina: Otro inhibidor de PDI, pero con menos selectividad en comparación con this compound.
Inhibidores de la reductasa de tioredoxina (TrxR): This compound también inhibe TrxR, un regulador clave de la homeostasis redox en las células cancerosas.
El andamiaje único del farmacoforo de this compound y su capacidad para inhibir selectivamente tanto PDI como TrxR lo distinguen de otros compuestos similares .
Propiedades
IUPAC Name |
ethyl 2-[[2-(2,4-dimethoxy-N-prop-2-ynoylanilino)-2-thiophen-2-ylacetyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-5-18(24)23(15-10-9-14(27-3)12-16(15)28-4)20(17-8-7-11-30-17)21(26)22-13-19(25)29-6-2/h1,7-12,20H,6,13H2,2-4H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOOZADJPNUFOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(C1=CC=CS1)N(C2=C(C=C(C=C2)OC)OC)C(=O)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401089-31-3 |
Source


|
| Record name | 1401089-31-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary target of PACMA 31 and how does its inhibition affect cancer cells?
A1: this compound acts as an irreversible inhibitor of protein disulfide isomerase (PDI). [, , ] PDI is an endoplasmic reticulum chaperone protein crucial for proper protein folding through disulfide bond formation and rearrangement. [, ] By inhibiting PDI, this compound disrupts protein folding within the ER, leading to the accumulation of misfolded proteins, heightened ER stress, and ultimately, cancer cell death. [, , , ]
Q2: How does this compound interact with PDI at a molecular level?
A2: this compound irreversibly binds to the active site cysteines of PDI, forming a covalent bond. [] This covalent interaction effectively blocks the enzymatic activity of PDI. [] Interestingly, a recent study also revealed this compound’s inhibitory effect on thioredoxin reductase (TrxR), suggesting a broader target profile. []
Q3: What are the advantages of this compound compared to other PDI inhibitors?
A3: Compared to other known PDI inhibitors like LOC14, this compound demonstrates a significantly higher potency in inhibiting PDI reductase activity in vitro. [] This increased potency translates to promising anti-cancer effects, particularly in preclinical models of ovarian cancer and multiple myeloma. [, ] Additionally, this compound exhibits oral bioavailability, a desirable characteristic for potential therapeutic agents. [, ]
Q4: Has this compound shown synergistic effects with existing cancer therapies?
A4: Yes, research indicates that this compound synergistically enhances the efficacy of sorafenib, a targeted therapy for hepatocellular carcinoma (HCC). [, ] This synergistic effect arises from the combined induction of proteotoxic stress and apoptosis in HCC cells. [, ]
Q5: Beyond cancer, are there other potential therapeutic applications for this compound?
A5: Recent studies suggest that this compound might be beneficial for treating food allergies. [] Inhibiting PDI with this compound suppressed IgE-mediated mast cell activation, decreased allergic responses in a mouse model of food allergy, and reduced the production of allergy-related cytokines. []
Q6: Are there any known biomarkers that could predict the efficacy of this compound?
A6: In HCC patients, high PDI expression has been associated with resistance to sorafenib and poor clinical outcomes. [, ] This suggests that PDI expression levels could potentially serve as a predictive biomarker for both sorafenib and this compound efficacy in HCC treatment.
Q7: How does this compound impact cell adhesion and migration in cancer cells?
A7: Research shows that this compound, along with other PDI inhibitors, can impair cell adhesion and migration in breast cancer cell lines. [, ] These effects are likely linked to PDI's role in modifying disulfide bonds in integrins, which are crucial for cell adhesion and interaction with the extracellular matrix. [, ] Blocking PDI disrupts this process, ultimately hindering cancer cell migration and potentially reducing metastatic potential. [, ]
Q8: Has the structure-activity relationship (SAR) of this compound been investigated?
A8: While detailed SAR studies on this compound are limited in the provided research, the development of CCF642, a novel PDI inhibitor, offers some insights. [] CCF642, identified through a high-throughput screen, exhibits a distinct chemical structure from this compound yet demonstrates potent PDI inhibitory activity. [] This finding suggests that structural modifications within certain chemical scaffolds can yield effective PDI inhibitors. Further investigation into the SAR of this compound and related compounds could guide the development of more potent and selective PDI inhibitors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

